

# IUPAC name for 4-(4-Fluoro-3-methylphenyl)butanoic acid

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## Compound of Interest

Compound Name: 4-(4-Fluoro-3-methylphenyl)butanoic acid

Cat. No.: B1310011

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An In-depth Technical Guide to **4-(4-Fluoro-3-methylphenyl)butanoic Acid**

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Fluoro-3-methylphenyl)butanoic acid**, a fluorinated aromatic carboxylic acid. The document details its chemical and physical properties, plausible synthetic routes, and expected spectroscopic characteristics. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide explores potential applications based on the known activities of structurally related butanoic acid derivatives, suggesting avenues for future research in drug development and other scientific fields. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical and Physical Properties

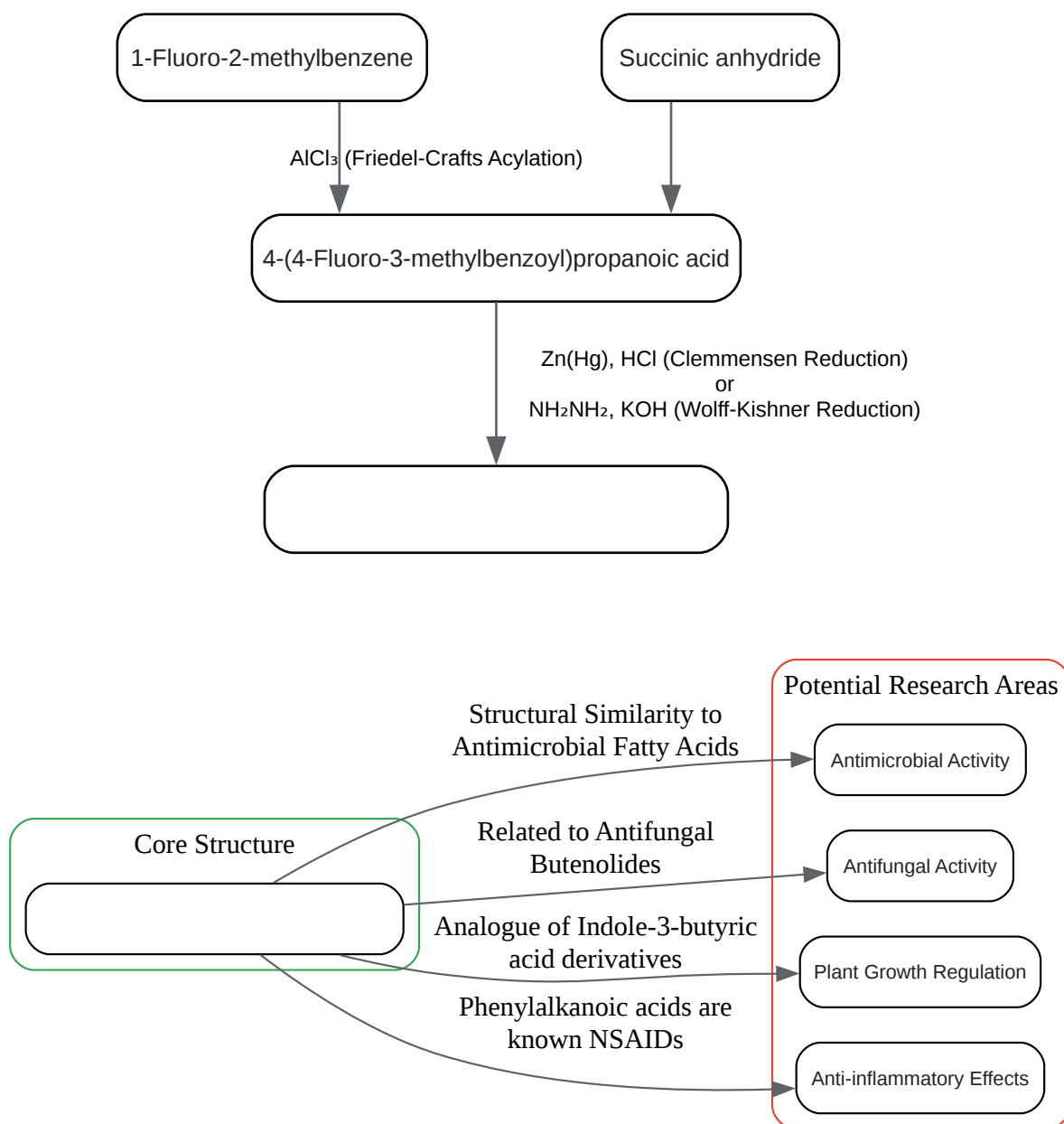
**4-(4-Fluoro-3-methylphenyl)butanoic acid** is a solid, white to off-white compound at room temperature.<sup>[1]</sup> Its key chemical and physical properties are summarized in the table below. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the butanoic acid chain, influences its polarity, solubility, and potential biological interactions.

Property	Value	Source
IUPAC Name	4-(4-fluoro-3-methylphenyl)butanoic acid	[2]
CAS Number	331-43-1	[2]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> FO <sub>2</sub>	[2]
Molecular Weight	196.22 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	64-65 °C	[1]
Boiling Point (Predicted)	311.7 ± 27.0 °C	[1]
Density (Predicted)	1.151 ± 0.06 g/cm <sup>3</sup>	[1]
pKa (Predicted)	4.75 ± 0.10	[1]
InChI Key	FULMKQGHXCXYECN-UHFFFAOYSA-N	[2]
SMILES	CC1=C(C=CC(=C1)CCCC(=O)O)F	[2]

## Synthesis and Reaction Pathways

A plausible synthetic route for **4-(4-fluoro-3-methylphenyl)butanoic acid** can be conceptualized through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This common methodology allows for the formation of the phenylbutanoic acid structure from readily available starting materials.

## Proposed Synthetic Pathway



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## References

- 1. 4-(4-FLUORO-3-METHYL-PHENYL)-BUTYRIC ACID | 331-43-1 [amp.chemicalbook.com]
- 2. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C<sub>11</sub>H<sub>13</sub>FO<sub>2</sub> | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]
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